Oral Bioavailability: AU-24118 Achieves 33.4% F in Mice vs. Non-Oral AU-15330
In a direct head-to-head pharmacokinetic comparison, the second-generation degrader AU-24118 demonstrated an overall oral bioavailability of 33.4% in mice, whereas the first-generation VHL-based degrader AU-15330 exhibited no measurable oral bioavailability, necessitating intravenous or intraperitoneal administration for in vivo studies [1].
| Evidence Dimension | Oral Bioavailability (%F) in Mice |
|---|---|
| Target Compound Data | 33.4% |
| Comparator Or Baseline | AU-15330 (first-generation mSWI/SNF degrader) – Non-oral (0%) |
| Quantified Difference | 33.4 percentage points absolute; AU-24118 enables oral dosing while AU-15330 cannot |
| Conditions | Single oral gavage dose; plasma concentration measured over 24h in mice |
Why This Matters
Oral bioavailability is a critical determinant for in vivo experimental feasibility, enabling chronic dosing regimens and reducing animal handling stress compared to parenteral routes.
- [1] He, T., Cheng, C., Qiao, Y., Cho, H., Young, E., Mannan, R., ... & Chinnaiyan, A. M. (2024). Development of an orally bioavailable mSWI/SNF ATPase degrader and acquired mechanisms of resistance in prostate cancer. Proceedings of the National Academy of Sciences, 121(15), e2322563121. (Figure 1H) View Source
